N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine
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Overview
Description
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine is a complex organic compound with potential applications in various scientific fields This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form an ether linkage. This intermediate is then reacted with propylamine and sodium azide under controlled conditions to introduce the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within cells, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide
- N’-{4-[(3-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Uniqueness
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tetrazole ring, in particular, differentiates it from other similar compounds and enhances its versatility in various applications.
Properties
Molecular Formula |
C19H22ClN5O2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C19H22ClN5O2/c1-3-9-25-23-19(22-24-25)21-12-14-7-8-17(18(11-14)26-2)27-13-15-5-4-6-16(20)10-15/h4-8,10-11H,3,9,12-13H2,1-2H3,(H,21,23) |
InChI Key |
UHYVEYJHOBQDLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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